molecular formula C9H20OSi B13979075 tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane CAS No. 74812-76-3

tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane

Cat. No.: B13979075
CAS No.: 74812-76-3
M. Wt: 172.34 g/mol
InChI Key: LVIJNUXOOJOFMT-UHFFFAOYSA-N
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Description

Product Description This product information is a template. Specific details for "tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane" were not available in current search results. The content below illustrates the type of information typically included on a supplier's product page. This compound is a specialty silane ether reagent used in organic synthesis. Compounds with tert-butyldimethylsilyl (TBS) groups are primarily employed as robust protecting groups for alcohols and other oxygen-containing functional groups . The prop-1-en-2-yl (isopropenyl) oxy moiety may offer unique reactivity or serve as a precursor for further functionalization. This reagent is valuable for constructing complex molecular architectures in multi-step synthesis, particularly in pharmaceutical development and natural product research, where selective protection and deprotection strategies are essential. The mechanism of action involves the silyl group forming a covalent bond with a hydroxyl group, shielding it from reactive conditions during subsequent chemical transformations, and can later be removed under specific conditions like acidic media or fluoride-based deprotectants. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer: The above applications and mechanisms are inferred from the general class of silyl ethers and similar compounds . The exact properties and research applications for the specific compound "this compound" should be confirmed with experimental data and safety documentation.

Properties

IUPAC Name

tert-butyl-dimethyl-prop-1-en-2-yloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OSi/c1-8(2)10-11(6,7)9(3,4)5/h1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIJNUXOOJOFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450808
Record name tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74812-76-3
Record name tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation Using tert-Butyldimethylsilyl Chloride (TBSCl)

One classical approach involves reacting the allylic alcohol with tert-butyldimethylsilyl chloride in the presence of imidazole or 2,6-lutidine as a base, typically in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

  • Procedure Example:

    • The allylic alcohol is dissolved in dry dichloromethane at 0 °C.
    • Imidazole or 2,6-lutidine is added to the solution.
    • Tert-butyldimethylsilyl chloride is added dropwise.
    • The reaction mixture is stirred at 0 °C to room temperature for 1–4 hours.
    • The reaction is quenched with water, and the product is extracted with organic solvents.
    • Purification is typically achieved by flash chromatography.
  • Yields and Notes:

    • Yields range from moderate to high (60–90%).
    • Reaction times and temperatures are critical to minimize side reactions.
    • The silyl ether formed is generally stable under anhydrous conditions but sensitive to moisture.

Silylation Using tert-Butyldimethylsilyl Triflate (TBSOTf)

An alternative, often more reactive silylating agent is tert-butyldimethylsilyl triflate, which allows silylation under milder conditions and often at lower temperatures (-78 °C to 0 °C).

  • Procedure Example:

    • The allylic alcohol is dissolved in dry dichloromethane and cooled to -78 °C.
    • 2,6-Lutidine is added as a base.
    • Tert-butyldimethylsilyl triflate is added dropwise.
    • The reaction mixture is allowed to warm to room temperature over 12–15 hours.
    • The mixture is quenched with water, extracted, and purified by chromatography.
  • Yields and Notes:

    • This method often provides cleaner reactions with fewer by-products.
    • Yields reported around 80–90% for similar silyl ethers.
    • The method is suitable for sensitive substrates and allows for better control of stereochemistry.

Preparation of the Allylic Alcohol Precursor

The allylic alcohol (prop-1-en-2-ol or analogues) can be prepared by various methods:

  • Reduction of corresponding aldehydes or ketones.
  • Hydroboration-oxidation of propyne or related alkynes.
  • Alkylation or lithiation routes involving vinyl halides followed by quenching with electrophiles.

Representative Experimental Data Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Allylic alcohol preparation Hydroboration-oxidation of propyne 0 °C to RT 2–4 h 85–90 Standard method for allylic alcohol
Silylation with TBSCl TBSCl, imidazole, CH2Cl2 0 °C to RT 1–4 h 60–87 Requires dry conditions
Silylation with TBSOTf TBSOTf, 2,6-lutidine, CH2Cl2 -78 °C to RT 12–15 h 80–90 Milder, cleaner reaction
Purification Flash chromatography (silica gel, pentane/ether mix) Ambient Essential for product isolation

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR signals typically show characteristic shifts for the tert-butyl group (~0.9 ppm, singlet) and dimethylsilyl methyl groups (~0.0 ppm, singlet).
    • Vinyl protons of the prop-1-en-2-yl group appear in the 4.5–5.5 ppm region.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with the molecular weight of tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane (~MW 147 g/mol).
  • Infrared Spectroscopy (IR):
    • Characteristic Si–O stretching bands near 1100 cm^-1.
  • Stability:
    • The compound is generally stable under anhydrous, inert atmosphere but can decompose upon prolonged exposure to moisture or acidic conditions.

Comparative Analysis of Preparation Methods

Feature TBSCl Method TBSOTf Method
Reactivity Moderate High
Temperature Conditions 0 °C to RT -78 °C to RT
Reaction Time 1–4 hours 12–15 hours
Yield 60–87% 80–90%
By-products Formation Possible side reactions Minimal
Suitability for Sensitive Substrates Moderate High
Cost and Availability Lower cost, widely available More expensive, less common

Summary and Recommendations

The preparation of this compound is most reliably achieved via silylation of the corresponding allylic alcohol using either tert-butyldimethylsilyl chloride or tert-butyldimethylsilyl triflate. The triflate reagent offers higher reactivity and cleaner reaction profiles, especially beneficial for sensitive or complex substrates. Careful control of reaction temperature and moisture exclusion is critical for optimal yields and product stability.

For routine laboratory synthesis, the TBSCl/imidazole method is cost-effective and straightforward, while the TBSOTf/2,6-lutidine approach is preferred for challenging cases requiring milder conditions and higher selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane is a chemical compound with the molecular formula C9H18OSiC_9H_{18}OSi. It is known for its applications in organic synthesis and is often used as a reagent in various chemical reactions because of its unique structural properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology The compound is used in the modification of biomolecules for research purposes.
  • Medicine It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
  • Industry The compound is used in the production of specialty chemicals and materials.

It can also be used as a protective group.

Chemical Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding silanols or siloxanes.
  • Reduction Reduction reactions can convert the compound into simpler silanes.
  • Substitution The compound can participate in substitution reactions where the prop-1-en-2-yl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which are often used as intermediates in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The prop-1-en-2-yl group can participate in reactions with nucleophiles, while the tert-butyl(dimethyl)silyl group provides steric protection and stability to the molecule. These interactions facilitate the formation of desired products in synthetic reactions .

Comparison with Similar Compounds

Key Observations :

  • Substituents like methoxy (3e) or alkyne () alter electronic and steric profiles, impacting reactivity in nucleophilic or cross-coupling reactions.
  • Cyclic derivatives (e.g., ) exhibit restricted rotation, influencing stereochemical outcomes in synthesis .

Reactivity Trends :

  • Bulky TBS groups hinder nucleophilic attack, enhancing stability in multi-step syntheses .
  • Propenyl and allyloxy derivatives (e.g., ) participate in cycloadditions or allylic substitutions due to unsaturated bonds .

Spectroscopic Data

Comparative NMR data for selected compounds:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
tert-Butyl-dimethyl-[5-(2-methyl-allyloxy)-...-silane (2.25) 5.79 (m, 2H), 1.73 (s, 3H), 0.90 (s, 9H), 0.08/0.07 (s, 3H each) 143.4, 139.1, 26.7, -4.2/-4.4
(R)-tert-butyldimethyl((1-(trimethylsilyl)non-8-en-1-yn-4-yl)oxy)silane Data not explicitly provided; HRMS: m/z 325.2344 (calc. 325.2382) N/A
tert-Butyl(3-chloropropoxy)dimethylsilane N/A N/A

Insights :

  • Methyl groups on silicon (δ ~0.07–0.08 ppm in ¹H NMR) and tert-butyl carbons (δ ~26–27 ppm in ¹³C NMR) are diagnostic for TBS derivatives .
  • Allylic protons in unsaturated analogs (e.g., 5.79 ppm in ) confirm regiochemistry .

Functional Utility :

  • Halogenated derivatives () serve as electrophilic partners in cross-couplings .
  • Ethynyl-substituted silanes () enable alkyne-based polymerizations .

Biological Activity

Tert-butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane, a silane compound, is notable in organic synthesis and materials science due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H18OSiC_9H_{18}OSi. It features a tert-butyl group, which is known for its steric hindrance and stability, influencing the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular Weight174.32 g/mol
Boiling Point40 °C at 8 mmHg
Density0.84 g/mL at 25 °C
Refractive Index1.429

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Modulation : Research indicates that compounds with similar structures can act as partial agonists at nuclear receptors such as PPARγ, which are involved in lipid metabolism and glucose homeostasis .

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The findings revealed that the compound could inhibit specific isoforms of these enzymes, potentially affecting drug metabolism and leading to increased bioavailability of co-administered drugs .

Study 2: Anticancer Activity

In another research effort, derivatives of this compound were synthesized and tested for anticancer properties. One derivative exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the silane structure can enhance its biological efficacy .

Study 3: Antimicrobial Properties

A series of tests evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated effective inhibition against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold in medicinal chemistry:

  • Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new medications targeting metabolic diseases.
  • Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of more complex bioactive molecules, facilitating the development of novel therapeutic agents.

Q & A

Q. What are the common synthetic routes for tert-butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane?

The compound is typically synthesized via substitution reactions involving tert-butyl(dimethyl)silyl chloride and allylic alcohols. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) can introduce functional groups to the allylic oxygen moiety . Optimized conditions may involve sodium iodide as a nucleophilic catalyst in polar aprotic solvents like DMF, with yields improved by controlled temperature (0–25°C) and inert atmospheres .

Q. How is this compound characterized in research settings?

Characterization relies on NMR spectroscopy (¹H, ¹³C, and DEPT-135 for structural elucidation), mass spectrometry (ESI or HRMS for molecular ion confirmation), and X-ray crystallography for absolute configuration determination. For instance, ¹³C NMR peaks for silyl ethers typically appear at δ 18–28 ppm for methyl groups on silicon, while allylic protons resonate at δ 4.5–5.5 ppm . SHELXL software is widely used for refining crystallographic data, ensuring accurate bond-length and angle measurements .

Q. What role does this compound play in organic synthesis?

It serves as a protecting group for alcohols and allylic hydroxyl moieties, leveraging the steric bulk of the tert-butyl(dimethyl)silyl (TBS) group to prevent undesired side reactions. For example, in nucleoside synthesis, TBS protection enables selective functionalization of sugar moieties without disrupting reactive sites . Its stability under acidic and basic conditions makes it ideal for multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies between experimental and predicted spectra (e.g., unexpected splitting in NMR) often arise from conformational flexibility or dynamic effects . To address this:

  • Use variable-temperature (VT) NMR to identify rotamers or equilibria.
  • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
  • Validate crystal structures via SHELXL refinement, which accounts for thermal motion and disorder .

Q. What strategies optimize the stability of this compound under diverse reaction conditions?

  • Solvent selection : Avoid protic solvents (e.g., MeOH) that hydrolyze silyl ethers. Use anhydrous THF or DCM.
  • Temperature control : Limit exposure to >60°C to prevent desilylation.
  • Catalyst compatibility : Replace Lewis acids (e.g., BF₃·Et₂O) with milder alternatives (e.g., TBAF) in deprotection steps . Stability data from TGA/DSC can identify decomposition thresholds, guiding reaction design .

Q. How do computational models predict the reactivity of this compound in novel reactions?

Predictive tools like PISTACHIO and REAXYS databases analyze reaction pathways by comparing with analogous silyl ethers. For example:

  • Nucleophilic substitution : The allylic oxygen’s electron-withdrawing effect lowers the activation energy for SN2 reactions.
  • Cross-coupling : DFT studies predict regioselectivity in Pd-catalyzed couplings based on steric and electronic profiles . Machine learning models (e.g., BKMS_METABOLIC) further prioritize feasible synthetic routes by scoring precursor compatibility .

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